![molecular formula C21H13NO6 B8246507 9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid](/img/structure/B8246507.png)
9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid
Overview
Description
9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid is a useful research compound. Its molecular formula is C21H13NO6 and its molecular weight is 375.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Science Applications
- A high-yielding synthesis method for 9H-carbazole-3,6-dicarboxylic acid has been developed, making it a versatile and tunable organic building block in material science, medicinal, and supramolecular chemistry (Weseliński et al., 2014).
Bacterial Biotransformation
- Research on biphenyl-utilizing bacteria shows their ability to produce hydroxylated 9H-carbazole metabolites, revealing potential pharmacological applications for derivatives of 9H-carbazole (Waldau et al., 2009).
Photophysical Properties
- Derivatives of 3,6-Diphenyl-9-hexyl-9H-carbazole, including those with electron-withdrawing groups, exhibit significant shifts in absorption and emission spectra, indicating potential use in organic light-emitting diodes (Kremser et al., 2008).
Biomedical Applications
- The metabolism and transformation of various 9H-carbazole derivatives by bacterial strains suggest a range of biomedical applications due to their pharmacological potential (Waldau et al., 2009).
Dyes and Photosensitizers
- Carbazole-based dyes containing aldehyde and cyanoacetic acid groups demonstrate potential as dyes or photosensitizers, with coplanar-conjugated molecular structures and specific UV absorption peaks (Abro et al., 2017).
Electrophosphorescence
- Carbazole-based materials with nonconjugated substitutions have been studied for use in organic blue electrophosphorescence, highlighting their high triplet energies and electrochemical stability (Tsai et al., 2009).
Coordination Polymers
- Zinc(II) metal-organic frameworks synthesized from 9H-carbazole-2,7-dicarboxylic acid show unique structural features and fluorescent properties, indicating potential applications in material science (Yi et al., 2013).
Antimicrobial Activities
- Derivatives of 9H-carbazole have been synthesized and tested as antimicrobial agents, highlighting the versatility of the carbazole scaffold in medicinal chemistry (Salih et al., 2016).
properties
IUPAC Name |
9-(4-carboxyphenyl)carbazole-3,6-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO6/c23-19(24)11-1-5-14(6-2-11)22-17-7-3-12(20(25)26)9-15(17)16-10-13(21(27)28)4-8-18(16)22/h1-10H,(H,23,24)(H,25,26)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBLZMYPTHYXIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C3=C(C=C(C=C3)C(=O)O)C4=C2C=CC(=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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